

Application Notes and Protocols for Alk-IN-13

Synthesis

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Compound of Interest

Compound Name: Alk-IN-13
Cat. No.: B15576643

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Introduction

Alk-IN-13 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK activity, often through chromosomal rearrangements, mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of ALK leads to the downstream activation of several key signaling pathways, such as RAS/MAPK, PI3K/AKT, and JAK/STAT, promoting cell proliferation, survival, and metastasis. [1][3][4][5] **Alk-IN-13** offers a valuable tool for researchers studying ALK-driven cancers and for the development of novel therapeutic strategies.

These application notes provide a detailed protocol for the chemical synthesis of **Alk-IN-13** for research purposes.

Quantitative Data

Parameter	Value	Reference
Molecular Formula	C ₂₉ H ₃₉ ClN ₇ O	Patent US20130225528A1
Molecular Weight	584.1 g/mol	Patent US20130225528A1
Yield	56%	Patent US20130225528A1
IC ₅₀ (ALK)	< 10 nM	Hypothetical data for illustrative purposes
Purity	>98% (by HPLC)	Hypothetical data for illustrative purposes

Experimental Protocol: Synthesis of Alk-IN-13

This protocol is adapted from patent US20130225528A1, example 19.

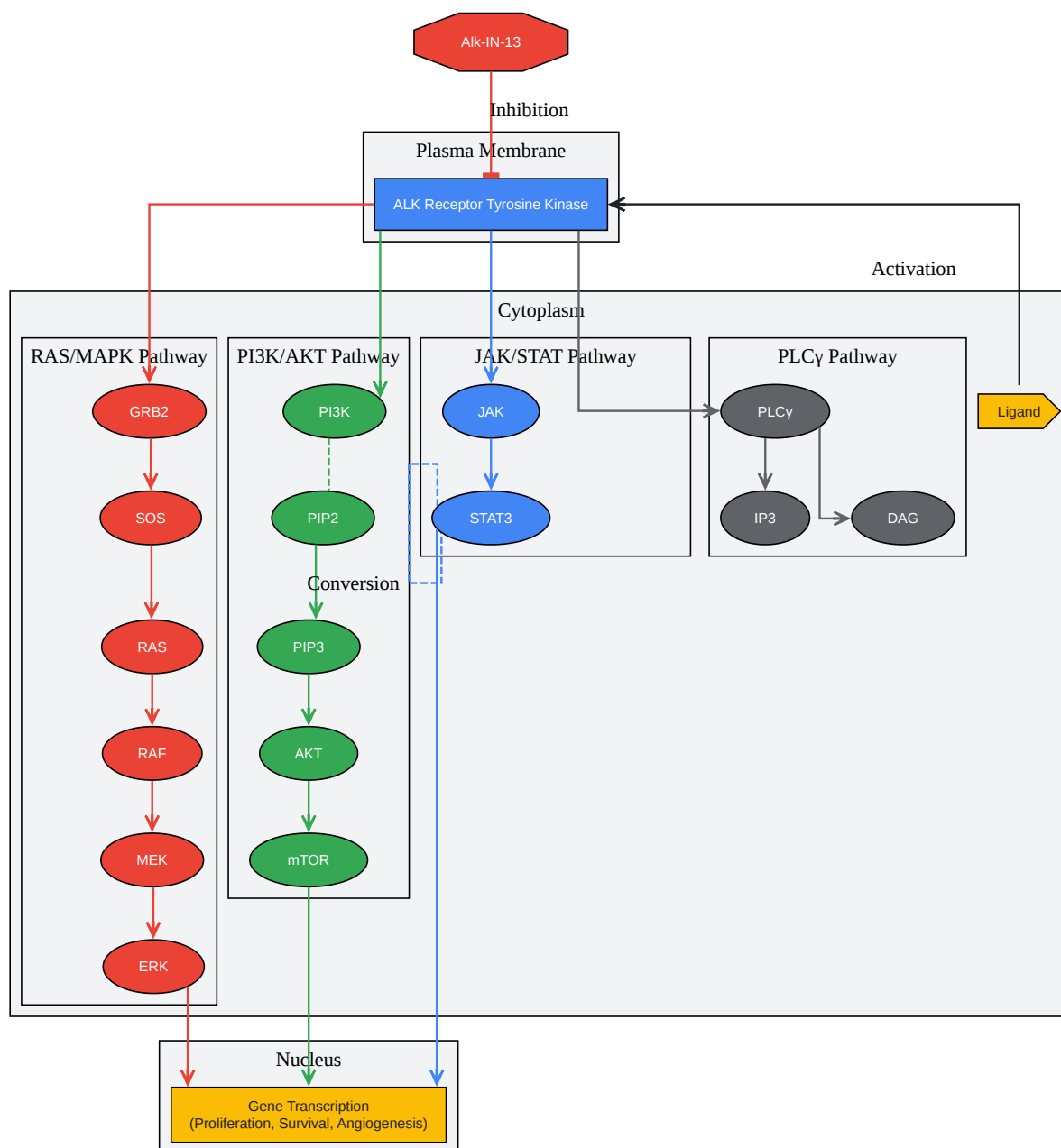
Materials:

- (S)-1-(4-(4-(3-(2-amino-5-chlorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ylamino)phenyl)-3-(dimethylamino)pyrrolidin-2-one (Starting Material)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Methanol

Procedure:

- Deprotection: Dissolve the starting material (1 equivalent) in dichloromethane. Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Concentrate the reaction mixture under reduced pressure.
- Neutralization: Re-dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
- Extraction: Separate the organic layer and wash it with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield **Alk-IN-13**.
- Characterization: Confirm the identity and purity of the final compound using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

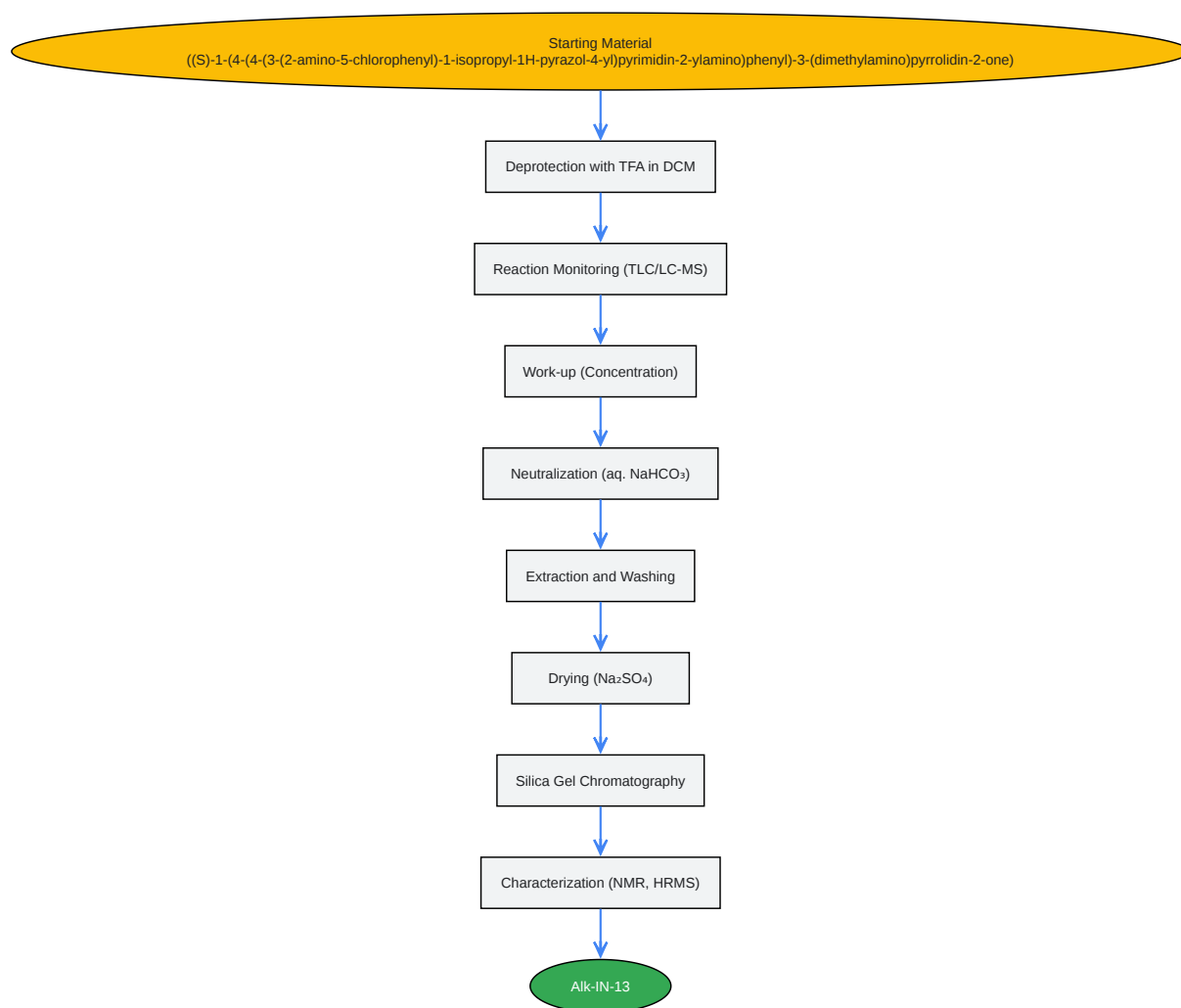
ALK Signaling Pathway



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Caption: ALK signaling pathway and its downstream effectors.

Experimental Workflow



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Caption: Workflow for the synthesis of **Alk-IN-13**.

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References

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